molecular formula C13H17NO4 B10907611 5-Amino-3-(4-ethoxyphenyl)-5-oxopentanoic acid

5-Amino-3-(4-ethoxyphenyl)-5-oxopentanoic acid

Cat. No.: B10907611
M. Wt: 251.28 g/mol
InChI Key: QBLBDAZLHHGKIH-UHFFFAOYSA-N
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Description

5-Amino-3-(4-ethoxyphenyl)-5-oxopentanoic acid is an organic compound with a complex structure that includes an amino group, an ethoxyphenyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-ethoxyphenyl)-5-oxopentanoic acid can be achieved through a multi-step process. One common method involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base to form 4-ethoxyphenylacrylic acid. This intermediate is then subjected to a Michael addition with nitromethane, followed by reduction to yield the desired amino acid derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-ethoxyphenyl)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(4-ethoxyphenyl)-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-ethoxyphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ethoxyphenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(4-ethoxyphenyl)-5-oxopentanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

5-amino-3-(4-ethoxyphenyl)-5-oxopentanoic acid

InChI

InChI=1S/C13H17NO4/c1-2-18-11-5-3-9(4-6-11)10(7-12(14)15)8-13(16)17/h3-6,10H,2,7-8H2,1H3,(H2,14,15)(H,16,17)

InChI Key

QBLBDAZLHHGKIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)N)CC(=O)O

Origin of Product

United States

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